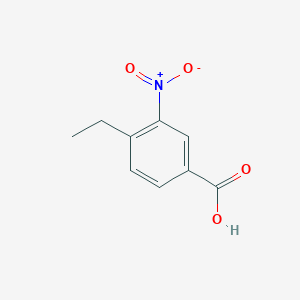

4-Ethyl-3-nitrobenzoic acid

Descripción general

Descripción

4-Ethyl-3-nitrobenzoic acid (CAS No. 103440-95-5) is a nitro-substituted benzoic acid derivative with an ethyl group at the 4-position and a nitro group at the 3-position of the aromatic ring. Its molecular formula is C₉H₉NO₄, with a molecular weight of 195.17 g/mol (calculated) and an experimental logP value of 3.20, indicating moderate lipophilicity . Key physicochemical properties include a boiling point of 385.2°C at 760 mmHg, a flash point of 164.3°C, and a density of 1.452 g/cm³ .

The compound is commercially available in quantities ranging from 5g to 500g, with purity levels up to 98% . However, regulatory restrictions exist: it is classified as unsafe for use in cosmetics, particularly in hair dye formulations, due to safety concerns .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Ethyl-3-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 4-ethylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the formation of by-products . Another method involves the oxidation of 4-ethyl-3-nitrotoluene using oxidizing agents such as potassium permanganate or chromic acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow synthesis techniques to optimize yield and purity. These methods utilize advanced catalytic systems and controlled reaction conditions to ensure efficient production .

Análisis De Reacciones Químicas

Types of Reactions: 4-Ethyl-3-nitrobenzoic acid undergoes various chemical reactions, including:

Oxidation: The ethyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

Substitution: Nitric acid, sulfuric acid, low temperatures.

Oxidation: Potassium permanganate, chromic acid, acidic medium.

Major Products Formed:

Reduction: 4-Ethyl-3-aminobenzoic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Oxidation: 4-Carboxy-3-nitrobenzoic acid.

Aplicaciones Científicas De Investigación

Chemistry

- Precursor for Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules.

- Reagent in Organic Reactions : Utilized in various organic reactions, particularly in electrophilic aromatic substitution.

Biology

- Enzyme Inhibition Studies : The compound has been explored for its potential to inhibit specific enzymes, impacting various biochemical pathways.

- Cell Migration Studies : Research indicates that derivatives of nitrobenzoic acids can inhibit the migration of tumor cell lines, suggesting potential anti-cancer properties .

Medicine

- Pharmaceutical Development : Investigated as a potential precursor for pharmaceutical compounds with anti-inflammatory and antimicrobial activities. Its structural properties may enhance drug efficacy and specificity .

Industrial Applications

- Dyes and Pigments Production : Employed in the synthesis of various dyes and pigments due to its chemical stability and reactivity.

Several studies have highlighted the biological effects of this compound:

- Tumor Cell Line Inhibition : Research demonstrates that nitrobenzoic acid derivatives can significantly inhibit the proliferation of cancer cell lines, indicating their potential as therapeutic agents.

- DNA Nanostructures : The compound has been utilized in studies focusing on defined positive charge patterns created on DNA nanostructures to explore interactions at the molecular level .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its polar nitro group results in lower volatility compared to similar compounds, which may affect its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems.

Safety Information

This compound poses certain health risks:

- Harmful if swallowed or in contact with skin

- Irritating to eyes and respiratory system

Risk and Safety Statements

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Precautionary measures include avoiding inhalation and contact with skin, along with using appropriate protective equipment during handling.

Mecanismo De Acción

The mechanism of action of 4-ethyl-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzyme activity or altering protein function . The ethyl group may influence the compound’s lipophilicity, affecting its ability to penetrate cell membranes and reach intracellular targets .

Comparación Con Compuestos Similares

Structural Analogs and Substitution Effects

The following nitrobenzoic acid derivatives share structural similarities with 4-ethyl-3-nitrobenzoic acid but differ in substituent groups, leading to variations in properties and applications:

Physicochemical Properties

- Lipophilicity : The ethyl group in this compound increases its logP (3.20) compared to 4-nitrobenzoic acid (logP 1.58), enhancing membrane permeability but reducing aqueous solubility .

- Thermal Stability : The high boiling point (385.2°C) of this compound suggests stability under elevated temperatures, advantageous for synthetic reactions .

Research Findings

Crystallographic Studies

- The crystal structure of 4-ethylamino-3-nitrobenzoic acid (space group $ P2_1/c $) shows intramolecular N–H···O hydrogen bonds stabilizing the planar nitro group . Similar patterns are observed in 4-tert-butylamino-3-nitrobenzoic acid, where steric effects from the tert-butyl group influence molecular packing .

Quantum Chemical and ADMET Studies

Actividad Biológica

4-Ethyl-3-nitrobenzoic acid (C₉H₉NO₄), a derivative of benzoic acid, features an ethyl group at the para position and a nitro group at the meta position of the benzene ring. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₉NO₄

- Molecular Weight : 195.17 g/mol

- Melting Point : 150-152 °C

The presence of both an ethyl and a nitro group enhances the compound's lipophilicity, impacting its reactivity and biological interactions compared to other nitrobenzoic acid derivatives .

This compound exhibits its biological activity primarily through the following mechanisms:

- Cellular Interaction : Nitro compounds can interact with various biomolecules, potentially inhibiting tumor cell migration and affecting cellular signaling pathways.

- Enzyme Inhibition : This compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurobiology and pharmacology .

- pH Modulation : The donation of hydrogen ions from the carboxylate group may alter pH levels within cellular environments, influencing metabolic pathways.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Anticancer Activity

Studies have demonstrated that derivatives of nitrobenzoic acids can inhibit the proliferation of cancer cell lines. For instance, this compound has shown promise in reducing tumor cell migration in vitro, suggesting potential applications in cancer therapy .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its polar nitro group, which results in lower volatility compared to similar compounds. This characteristic may affect its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Ethyl-3-nitrobenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves nitration of 4-ethylbenzoic acid using nitric acid in the presence of sulfuric acid. For optimization:

- Use TLC to monitor reaction progress (e.g., ethyl acetate/hexane mobile phase) .

- Purify via recrystallization from ethanol or methanol to isolate the nitro derivative .

- Adjust stoichiometry (e.g., 2.0 equiv. of nitrating agent) and temperature (0–5°C during nitration) to minimize byproducts .

Q. How can spectroscopic techniques (e.g., NMR, IR) be used to characterize this compound?

- Methodological Answer :

- NMR : The ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.4–2.6 ppm for CH₂) and nitro group (meta to carboxylic acid) produce distinct splitting patterns. Carboxylic proton appears broad at δ ~12–13 ppm .

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch), ~1530 cm⁻¹ (asymmetric NO₂), and ~1350 cm⁻¹ (symmetric NO₂) confirm functional groups .

Q. What are the stability considerations for this compound under various storage conditions?

- Methodological Answer :

- Store in airtight containers at 2–8°C to prevent hydrolysis or decomposition .

- Avoid exposure to oxidizers (e.g., peroxides) to prevent hazardous reactions .

- Monitor for discoloration (yellow to brown) as an indicator of degradation .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

- Methodological Answer :

- Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections) to calculate ionization potentials and electron affinities .

- Optimize geometry with a 6-311++G(d,p) basis set and analyze frontier orbitals (HOMO-LUMO) to predict reactivity .

- Compare computed vibrational frequencies (IR) with experimental data to validate accuracy .

Q. What crystallographic refinement strategies are recommended for determining the crystal structure of this compound derivatives?

- Methodological Answer :

- Use SHELXL for refinement: Apply twin laws (e.g., BASF parameter) if twinning is observed .

- Incorporate high-resolution data (≤1.0 Å) to resolve disorder in the ethyl or nitro groups .

- Validate thermal displacement parameters (ADPs) to detect anisotropic motion in the nitro moiety .

Q. How to resolve contradictions in experimental vs. computational data regarding nitro group orientation in this compound?

- Methodological Answer :

- Perform synchrotron X-ray diffraction to obtain precise torsional angles for the nitro group .

- Compare with DFT-optimized geometries (accounting for crystal packing effects via periodic boundary conditions) .

- Use QTAIM analysis to evaluate intramolecular interactions (e.g., C–H···O) influencing conformation .

Q. What methodological approaches are effective in studying the reactivity of the nitro group in this compound under reducing conditions?

- Methodological Answer :

- Employ catalytic hydrogenation (Pd/C, H₂) or sodium dithionite to reduce nitro to amine; monitor via HPLC (C18 column, UV detection at 254 nm) .

- Analyze kinetics using Eyring plots to determine activation parameters (ΔH‡, ΔS‡) .

- Characterize intermediates (e.g., hydroxylamine) by LC-MS to elucidate mechanistic pathways .

Propiedades

IUPAC Name |

4-ethyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTYVLOGZGRKMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429096 | |

| Record name | 4-ethyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103440-95-5 | |

| Record name | 4-ethyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.